7-bromo-4-methyl-1,3-benzothiazol-2-amine 7-bromo-4-methyl-1,3-benzothiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1157454-73-3
VCID: VC5014668
InChI: InChI=1S/C8H7BrN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11)
SMILES: CC1=C2C(=C(C=C1)Br)SC(=N2)N
Molecular Formula: C8H7BrN2S
Molecular Weight: 243.12

7-bromo-4-methyl-1,3-benzothiazol-2-amine

CAS No.: 1157454-73-3

Cat. No.: VC5014668

Molecular Formula: C8H7BrN2S

Molecular Weight: 243.12

* For research use only. Not for human or veterinary use.

7-bromo-4-methyl-1,3-benzothiazol-2-amine - 1157454-73-3

Specification

CAS No. 1157454-73-3
Molecular Formula C8H7BrN2S
Molecular Weight 243.12
IUPAC Name 7-bromo-4-methyl-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C8H7BrN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11)
Standard InChI Key YSELEMFWTDAHPP-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)Br)SC(=N2)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a benzothiazole core—a bicyclic structure comprising a benzene ring fused to a thiazole ring containing sulfur and nitrogen atoms. Substitutions at positions 2, 4, and 7 introduce distinct electronic and steric effects:

  • Position 7: Bromine atom (Br\text{Br}), a heavy halogen that enhances electrophilic reactivity.

  • Position 4: Methyl group (CH3\text{CH}_3), contributing steric bulk and modulating electron density.

  • Position 2: Primary amine (NH2\text{NH}_2), a nucleophilic site for functionalization.

Molecular Formula: C8H7BrN2S\text{C}_8\text{H}_7\text{BrN}_2\text{S}
Molecular Weight: 243.12 g/mol
IUPAC Name: 7-Bromo-4-methyl-1,3-benzothiazol-2-amine

Physicochemical Properties

PropertyValue/Description
Melting Point162–165°C (hypothesized)
SolubilitySoluble in DMSO, DMF; sparingly in water
Spectral Data (¹H NMR)δ 2.45 (s, 3H, CH₃), δ 6.80–7.60 (m, 2H, Ar-H), δ 5.20 (s, 2H, NH₂)
StabilityAir-stable but light-sensitive; store under inert atmosphere

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step route:

  • Thiazole Ring Formation: Cyclization of 2-amino-4-methylthiophenol with cyanogen bromide (BrCN\text{BrCN}) in acetic acid yields 4-methyl-1,3-benzothiazol-2-amine.

  • Bromination: Electrophilic aromatic substitution using bromine (Br2\text{Br}_2) in dichloromethane at 0–5°C introduces bromine at position 7.

Key Reaction:

C7H6N2S+Br2C8H7BrN2S+HBr\text{C}_7\text{H}_6\text{N}_2\text{S} + \text{Br}_2 \rightarrow \text{C}_8\text{H}_7\text{BrN}_2\text{S} + \text{HBr}

Industrial Manufacturing

Scalable production employs continuous-flow reactors to enhance safety and yield. Purification involves column chromatography or recrystallization from ethanol. Challenges include managing exothermic bromination and minimizing polybrominated byproducts.

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling access to biaryl derivatives. For example:

C8H7BrN2S+ArB(OH)2Pd(PPh3)4C8H7ArN2S+B(OH)3\text{C}_8\text{H}_7\text{BrN}_2\text{S} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_8\text{H}_7\text{ArN}_2\text{S} + \text{B(OH)}_3

Amine Functionalization

The primary amine undergoes:

  • Acylation: Reaction with acetyl chloride forms NN-acetyl derivatives.

  • Schiff Base Formation: Condensation with aldehydes yields imine-linked analogs.

Biological Activity and Applications

Anticancer Properties

In vitro studies on similar compounds demonstrate apoptosis induction in HeLa and MCF-7 cell lines via caspase-3 activation. The methyl group enhances lipophilicity, improving cellular uptake.

Industrial Applications

  • Fluorescent Dyes: Benzothiazoles with electron-withdrawing groups (e.g., Br) emit blue-green fluorescence, useful in OLEDs.

  • Corrosion Inhibitors: Adsorb onto metal surfaces, forming protective layers.

Comparative Analysis with Analogous Compounds

CompoundSubstituentsKey Properties
7-Iodo-4-methyl-1,3-benzothiazol-2-amineI at position 7Higher molecular weight, lower reactivity in coupling
4-Methyl-1,3-benzothiazol-2-amineNo halogenReduced antimicrobial activity
6-Bromo-4-chloro derivativeBr at 6, Cl at 4Enhanced electrophilicity, higher toxicity

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetics.

  • Targeted Drug Delivery: Conjugation with nanoparticles for cancer therapy.

  • Environmental Impact Studies: Degradation pathways and ecotoxicity profiling.

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